

# ZN148: A Technical Guide to a Promising Metallo-β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZN148     |           |
| Cat. No.:            | B15605679 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), represents a critical threat to global health. With no clinically approved MBL inhibitors available, treatment options are severely limited.[1][2] This document provides a comprehensive technical overview of **ZN148**, a novel, synthetic, zinc-chelating MBL inhibitor. **ZN148** has demonstrated significant potential in restoring the efficacy of carbapenem antibiotics against a wide range of MBL-producing pathogens.[1][3] This guide details the mechanism of action, quantitative in vitro and in vivo data, safety profile, and the experimental methodologies used to evaluate this promising compound.

#### **Mechanism of Action**

**ZN148** functions as a time-dependent, irreversible inhibitor of MBLs.[1][2][3] Its primary mechanism involves the chelation and removal of essential zinc ions from the MBL active site, rendering the enzyme incapable of hydrolyzing  $\beta$ -lactam antibiotics like meropenem.[1][3]

Key mechanistic features include:

• Zinc Chelation: **ZN148** directly binds to the zinc ions (Zn<sup>2+</sup>) in the MBL active site.[1][3]



- Irreversible Inhibition: The inhibition is largely irreversible. After exposure to **ZN148**, the addition of exogenous zinc only restores approximately 30% of MBL activity, suggesting a mechanism that goes beyond simple zinc removal.[1][2][3]
- Active Site Modification: Mass spectrometry and molecular modeling studies indicate a
  potential secondary mechanism involving the oxidation of the Cys221 residue within the
  active site, further contributing to the enzyme's inactivation.[1][2][3]



Click to download full resolution via product page



Caption: Proposed mechanism of **ZN148** action.

# **Quantitative Data Summary**

The efficacy of **ZN148** has been quantified through extensive in vitro and in vivo studies. The data highlights its potent ability to restore carbapenem activity and its selectivity for bacterial MBLs.

**Table 1: In Vitro Enzyme Inhibition Kinetics** 

| Enzyme Target | Ki (Apparent Inhibitory<br>Constant) | Reference |  |
|---------------|--------------------------------------|-----------|--|
| NDM-1         | 310 μΜ                               | [4][5]    |  |
| VIM-2         | 24 μΜ                                | [4][5]    |  |

**Table 2: In Vitro Antimicrobial Activity (Combination with** 

Meropenem)

| Bacterial Group                                          | Metric                                                                                  | Result                                                  | Reference |
|----------------------------------------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------|-----------|
| MBL-producing<br>clinical<br>Enterobacterales<br>(n=234) | % of strains with Meropenem MIC restored to susceptible levels (≤2 mg/L) at 50 µM ZN148 | >98%                                                    | [1][3]    |
| MBL-producing clinical Enterobacterales (n=234)          | Meropenem MIC <sub>90</sub> reduction                                                   | From ≥64 mg/L to 0.5<br>mg/L                            | [3]       |
| NDM-1-producing K.<br>pneumoniae                         | Time-kill assay with<br>Meropenem (4 mg/L)<br>+ ZN148 (50 or 100<br>μΜ)                 | Bactericidal activity restored (time-dependent killing) | [3]       |



Table 3: In Vivo Efficacy (Murine Neutropenic Peritonitis

Model)

| Treatment<br>Group                                                      | Pathogen                             | Outcome                                              | P-value    | Reference |
|-------------------------------------------------------------------------|--------------------------------------|------------------------------------------------------|------------|-----------|
| Meropenem (33<br>mg/kg) + ZN148<br>(10 mg/kg) vs.<br>Meropenem<br>alone | NDM-1-<br>producing K.<br>pneumoniae | Significantly<br>lower CFU/ml in<br>peritoneal fluid | P < 0.0001 | [3]       |
| Meropenem (33<br>mg/kg) + ZN148<br>(10 mg/kg) vs.<br>Meropenem<br>alone | NDM-1-<br>producing K.<br>pneumoniae | Significantly<br>lower CFU/ml in<br>blood            | P < 0.01   | [3]       |

**Table 4: Safety and Selectivity Profile** 

| Assay                                   | Concentration <i>l</i> Dosage         | Result                                                                                      | Reference |
|-----------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Human Glyoxylase II<br>Inhibition       | 500 μΜ                                | No inhibition observed                                                                      | [1][3]    |
| In Vivo Acute Toxicity<br>(Mouse Model) | Cumulative dosages<br>up to 128 mg/kg | No acute toxicity observed                                                                  | [1][2][3] |
| Serum Protein Binding                   | Not specified                         | Inhibitory activity not influenced by human serum albumin and $\alpha_1$ -acid glycoprotein | [3]       |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of **ZN148**, based on published literature.



### **MBL Enzyme Inhibition Kinetics**

This assay determines the inhibitory potency of **ZN148** against purified MBL enzymes.

- Enzymes: Recombinant MBLs such as NDM-1 and VIM-2 are purified.
- Substrate: A chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) is used, which changes color upon hydrolysis by the MBL.
- Procedure:
  - The MBL enzyme is pre-incubated with varying concentrations of ZN148 for a set period to allow for time-dependent inhibition.
  - The reaction is initiated by adding the substrate.
  - The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
  - Inhibition constants (Ki) are calculated by analyzing the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models.

## **Antimicrobial Susceptibility Testing (AST)**

AST is performed to quantify the ability of **ZN148** to restore the antimicrobial activity of a carbapenem.

- Method: Broth microdilution is the standard method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Procedure:
  - A two-dimensional checkerboard array is prepared in 96-well plates. One axis contains serial dilutions of meropenem, and the other axis contains serial dilutions of ZN148 (often tested at a fixed concentration, such as 50 μM).
  - Each well is inoculated with a standardized suspension of the test bacterial strain.



- Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (or drug combination) that visibly inhibits bacterial growth.



Click to download full resolution via product page

Caption: Workflow for MIC determination.

#### **Murine Neutropenic Peritonitis Model**

This in vivo model assesses the efficacy of the **ZN148**-meropenem combination in a live infection setting.

- Animal Model: Female BALB/c mice are typically used.
- Procedure:



- Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide to mimic an immunocompromised state.
- Infection: A predetermined lethal or sub-lethal dose of an MBL-producing bacterial strain (e.g., NDM-1 K. pneumoniae) is injected intraperitoneally to induce peritonitis and sepsis.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment groups are administered therapeutics via a relevant route (e.g., subcutaneous). Groups typically include vehicle control, ZN148 alone, meropenem alone, and the ZN148-meropenem combination.
- Endpoint Analysis: At a defined endpoint (e.g., 5 hours post-inoculation), mice are euthanized. Blood and peritoneal fluid are collected, serially diluted, and plated to determine the bacterial load (Colony Forming Units per mL, CFU/mL).[3]
- Statistical Analysis: CFU counts between treatment groups are compared for statistical significance (e.g., using ANOVA).[3]

#### **Human Glyoxylase II Selectivity Assay**

This assay evaluates the potential for off-target inhibition of a human zinc-dependent enzyme that shares structural similarities with MBLs.

- Enzyme: Recombinant human glyoxylase II is used.
- Procedure: The activity of glyoxylase II is measured in the presence of various concentrations of ZN148 (up to 500 μM).[3] A known strong metal chelator like EDTA is used as a positive control for inhibition. The absence of significant inhibition by ZN148 indicates its selectivity for bacterial MBLs over this human metalloenzyme.[2][3]

#### **Conclusion and Future Directions**

**ZN148** is a highly promising MBL inhibitor that effectively restores the in vitro and in vivo activity of carbapenems against a vast array of resistant Gram-negative pathogens.[1] Its irreversible mechanism of action, high potency against key MBLs like VIM-2, and favorable preclinical safety profile demonstrate its potential to address a critical unmet need in infectious disease treatment.[1][3] The modular and synthetic nature of **ZN148** also offers a platform for



further chemical optimization.[3] Future preclinical studies will be essential to further characterize its pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical development as a first-in-class MBL inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [ZN148: A Technical Guide to a Promising Metallo-β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605679#zn148-as-a-metallo-lactamase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com